molecular formula C11H10F3NO B7977323 4-Isopropoxy-3-(trifluoromethyl)benzonitrile

4-Isopropoxy-3-(trifluoromethyl)benzonitrile

Cat. No. B7977323
M. Wt: 229.20 g/mol
InChI Key: RNCVVXUSWKAGEL-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropoxy-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCVVXUSWKAGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-(trifluoromethyl)benzonitrile

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen a mixture of 4-hydroxy-3-(trifluoromethyl)benzonitrile (5.89 g, 31.5 mmol) and triphenylphosphine (13.21 g, 50.4 mmol) in anhydrous THF (200 mL) was stirred for 5 min. at ambient temperature. To the solution DBAD (11.60 g, 50.4 mmol) was added, stirred 5 min before the addition of 2-propanol (3.03 mL, 39.3 mmol). The mixture was stirred at ambient temperature for 72 hr. The solvent was removed under reduced pressure. The resulting oil was triturated with 30-60° C. pet/ether (200 mL), filtered to remove phosphine oxide and the crude product was purified further by elution through silica with heptane/ethyl acetate (4:1). The isolated oil was dissolved in dichloromethane (200 mL) and stirred with TFA (4.85 mL, 63.0 mmol) for 90 min. at ambient temperature. The solution was basified with 2.5N NaOH (30 mL) and the product was partitioned between DCM and the basic aqueous phase to give the crude 4-isopropoxy-3-(trifluoromethyl)benzonitrile (6.56, 91%). LCMS (Table 1, Method a) Rt=2.32 min, 1H NMR (400 MHz, CDCl3) 7.85 (d, 1H), 7.75 (dd, 1H), 7.06 (d, 1H), 4.73 (m, 1H), 1.41 (dd, 6H).
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (154 g, 814 mmol) in THF (1.5 L) was added isopropanol (73.4 g, 1.22 mol). The reaction flask was purged with N2 and cooled in an ice bath (1.5° C. internal temperature). t-BuOK (1.0 M in THF, 847 mL, 847 mmol) was added slowly over 10 minutes via addition funnel (slight exotherm to 31° C. was observed) and let stir at that temperature for 30 min (temp decreased to 18° C. during this time). The ice bath was removed and allowed to stir at room temperature until starting material was consumed as observed by LC/MS (˜20 min). The resulting mixture was quenched with water (500 mL) and the layers were separated. The organic layer was concentrated and the aqueous layer was extracted with MTBE (1 L). The organics were combined and washed with H2O (750 mL) and brine (750 mL). Dried organics over MgSO4, filtered, and concentrated to give 4-isopropoxy-3-(trifluoromethyl)benzonitrile (183 g, 798 mmol, 98% yield) as a yellow solid. Exact mass calculated for C11H10F3N0: 229.1, found: LCMS m/z=230.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (d, J=6.1 Hz, 6 H), 4.73 (sep, J=6.1 Hz, 1 H), 7.06 (d, J=8.7 Hz, 1 H), 7.75 (dd, J1=8.7, J2=2.1 Hz, 1 H), 7.85 (d, J=1.9 Hz, 1 H).
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
847 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (10 g), i-PrOH (8.15 mL) in tetrahydrofuran (THF) (90 mL) stirred under nitrogen at −10° C. was added solid NaH (3.46 g) portionwise during 30 min. The reaction mixture was stirred at −10° C. for 6 h. The reaction mixture was quenched with water, partitioned between ether (100 mL) and water (50 mL). The organic phase was dried over magnesium sulphate and evaporated in vacuo to give the crude product 4-[(1-methylethyl)oxy]-3-(trifluoromethyl)benzonitrile (D10) (15 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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